1-Isocyanocyclohexene

Beschreibung

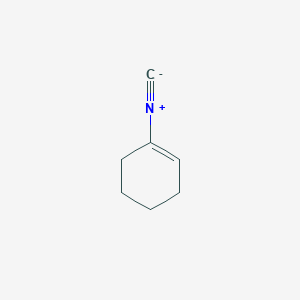

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPXASHHKFVPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447522 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-57-9 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isocyanocyclohexene: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isocyanocyclohexene is a versatile cyclic isocyanide that has garnered significant attention in the field of organic synthesis, particularly in the construction of diverse molecular libraries for drug discovery. Its unique structural feature as a "convertible isocyanide" in multicomponent reactions, such as the Ugi four-component reaction, allows for novel post-condensation modifications, leading to a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1-isocyanocyclohexene, with a focus on its utility in the development of pharmacologically relevant compounds.

Chemical Structure and Properties

1-Isocyanocyclohexene is an organic compound with the molecular formula C₇H₉N.[1][2] Its structure consists of a cyclohexene ring with an isocyano group attached to one of the vinylic carbons.

Visualization of the Chemical Structure

Caption: Chemical structure of 1-isocyanocyclohexene.

Physicochemical Properties

A summary of the key physicochemical properties of 1-isocyanocyclohexene is presented in Table 1. It is important to note that while some data is experimentally determined, other values are estimated based on data from structurally similar compounds due to the limited availability of comprehensive experimental data in public literature.

| Property | Value | Source |

| Molecular Formula | C₇H₉N | [1][2] |

| Molecular Weight | 107.15 g/mol | [1] |

| CAS Number | 1121-57-9 | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 56-59 °C at 12 Torr | [2] |

| Density | ~0.878 g/mL (estimated) | |

| Refractive Index | ~1.45 (estimated at 20°C) |

Spectroscopic Data

Table 2: Estimated ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Estimated Chemical Shift (ppm) | Multiplicity |

| Vinylic H | 5.8 - 6.2 | m |

| Allylic CH₂ | 2.0 - 2.4 | m |

| Other CH₂ | 1.5 - 1.9 | m |

Table 3: Estimated ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon | Estimated Chemical Shift (ppm) | |---|---|---| | C-N≡C | ~155-165 | | C=C-N | ~120-130 | | C=C | ~125-135 | | Allylic CH₂ | ~25-35 | | Other CH₂ | ~20-30 |

Table 4: Estimated Infrared (IR) Absorption Bands

| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |

| N≡C stretch (isocyanide) | 2120 - 2160 | Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| =C-H stretch | 3020 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 2960 | Strong |

Synthesis of 1-Isocyanocyclohexene

The synthesis of 1-isocyanocyclohexene is typically achieved through the dehydration of the corresponding formamide precursor, N-cyclohexenylformamide. A common and effective method utilizes triphosgene as the dehydrating agent.

Synthesis of N-cyclohexenylformamide (Precursor)

A detailed experimental protocol for the synthesis of N-cyclohexenylformamide is not widely reported. However, a general approach involves the formylation of cyclohexenylamine.

Dehydration of N-cyclohexenylformamide

The following is a general protocol for the dehydration of a formamide to an isocyanide using triphosgene, which can be adapted for the synthesis of 1-isocyanocyclohexene.

Experimental Protocol: Synthesis of 1-Isocyanocyclohexene

Materials:

-

N-cyclohexenylformamide

-

Triphosgene

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexenylformamide in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane (approximately one-third of an equivalent of triphosgene per equivalent of formamide).

-

Slowly add the triphosgene solution to the stirred formamide solution via the dropping funnel.

-

After the addition of triphosgene, slowly add a solution of triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield 1-isocyanocyclohexene.

Safety Note: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. All appropriate personal protective equipment should be worn.

Chemical Reactivity and Applications in Drug Development

The primary significance of 1-isocyanocyclohexene in synthetic chemistry, particularly in drug development, lies in its role as a "convertible isocyanide" in the Ugi four-component reaction (U-4CR).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to generate molecular complexity and diversity in a single step.

1-Isocyanocyclohexene as a Convertible Isocyanide

When 1-isocyanocyclohexene is used as the isocyanide component in the Ugi reaction, the resulting product is a cyclohexenamide. This cyclohexenamide moiety can be readily converted into other functional groups under acidic conditions. This "convertibility" overcomes a major limitation of the standard Ugi reaction, where the isocyanide-derived amide is typically a stable, unreactive part of the final molecule.

The conversion proceeds through a key intermediate, a münchnone (an oxazolinium-5-one), which can then react with a variety of nucleophiles or participate in cycloaddition reactions. This opens up a vast chemical space for the synthesis of diverse libraries of compounds from a common Ugi product scaffold.

Signaling Pathway of the Ugi Reaction with 1-Isocyanocyclohexene

Caption: Ugi reaction with 1-isocyanocyclohexene and subsequent transformations.

Experimental Protocol for the Ugi Reaction with 1-Isocyanocyclohexene

The following is a general procedure for a Ugi four-component reaction using 1-isocyanocyclohexene.

Materials:

-

An aldehyde (1.0 mmol)

-

An amine (1.0 mmol)

-

A carboxylic acid (1.0 mmol)

-

1-Isocyanocyclohexene (1.0 mmol)

-

Methanol (as solvent)

-

Round-bottom flask and magnetic stirrer

Procedure:

-

To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.

-

Dissolve the components in a minimal amount of methanol.

-

To this solution, add 1-isocyanocyclohexene.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product (the cyclohexenamide) can be purified by flash column chromatography.

Conclusion

1-Isocyanocyclohexene is a valuable and versatile reagent in modern organic synthesis. Its role as a convertible isocyanide in the Ugi four-component reaction provides a powerful tool for the rapid generation of diverse and complex molecular scaffolds. This capability is of particular importance in the field of drug discovery, where the efficient exploration of chemical space is paramount for the identification of new therapeutic agents. The methodologies and data presented in this guide are intended to facilitate the use of 1-isocyanocyclohexene in research and development, enabling the synthesis of novel compounds with potential biological activity. Further research to fully characterize the spectroscopic properties of this compound would be a valuable contribution to the scientific community.

References

Synthesis of 1-isocyanocyclohexene from cyclohexanone

An In-depth Technical Guide to the Synthesis of 1-Isocyanocyclohexene from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-isocyanocyclohexene, a valuable building block in organic synthesis, starting from the readily available precursor, cyclohexanone. The synthesis is a multi-step process involving the initial formation of cyclohexanone oxime, followed by its conversion to an N-formylated enamine intermediate, and concluding with a dehydration step to yield the target vinyl isocyanide. This document furnishes detailed experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

1-Isocyanocyclohexene is a versatile reagent in organic chemistry, finding application in multicomponent reactions and the synthesis of complex heterocyclic scaffolds. Its unique reactivity, stemming from the vinyl isocyanide moiety, makes it a desirable synthon for the construction of diverse molecular architectures relevant to medicinal chemistry and materials science. This guide outlines a reliable and reproducible synthetic route to access this important compound from cyclohexanone.

Synthetic Pathway Overview

The synthesis of 1-isocyanocyclohexene from cyclohexanone is accomplished via a three-step sequence:

-

Oximation: Reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime.

-

Formylation: Conversion of cyclohexanone oxime to N-(cyclohex-1-en-1-yl)formamide. This step proceeds through a putative enamine intermediate.

-

Dehydration: Elimination of water from N-(cyclohex-1-en-1-yl)formamide to furnish 1-isocyanocyclohexene.

The overall transformation can be visualized as follows:

Caption: Overall synthetic scheme for 1-isocyanocyclohexene.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone Oxime

This procedure is adapted from established methods for the synthesis of ketoximes.[1][2]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone | 98.14 | 5.0 mL (4.76 g) | 0.0485 |

| Hydroxylamine Hydrochloride | 69.49 | 5.0 g | 0.0720 |

| Sodium Acetate (anhydrous) | 82.03 | 7.5 g | 0.0914 |

| Ethanol (95%) | - | 25 mL | - |

| Distilled Water | - | 40 mL | - |

Procedure:

-

In a 250 mL conical flask, dissolve 5.0 g of hydroxylamine hydrochloride and 7.5 g of anhydrous sodium acetate in 40 mL of distilled water.

-

In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of 95% ethanol.

-

Add the ethanolic solution of cyclohexanone to the aqueous solution of hydroxylamine hydrochloride and sodium acetate with gentle stirring.

-

If precipitation of the oxime does not occur spontaneously, warm the mixture gently on a water bath for a few minutes and then cool in an ice bath.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure cyclohexanone oxime as a white crystalline solid.

-

Dry the purified product in a desiccator.

Expected Yield: ~85-95%

Step 2: Synthesis of N-(cyclohex-1-en-1-yl)formamide

This step involves the formylation of the enamine tautomer of cyclohexanone oxime using acetic formic anhydride. Acetic formic anhydride is a potent formylating agent prepared in situ or from the reaction of formic acid and acetic anhydride.[3][4]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone Oxime | 113.16 | 5.0 g | 0.0442 |

| Acetic Anhydride | 102.09 | 10 mL (10.8 g) | 0.106 |

| Formic Acid (98-100%) | 46.03 | 4.0 mL (4.9 g) | 0.106 |

| Toluene | - | 50 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

Preparation of Acetic Formic Anhydride (in situ): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, place 10 mL of acetic anhydride. Cool the flask in an ice bath.

-

Slowly add 4.0 mL of formic acid dropwise to the stirred acetic anhydride. After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 2 hours. Cool the resulting solution of acetic formic anhydride back to 0 °C.

-

Formylation: Dissolve 5.0 g of cyclohexanone oxime in 50 mL of dry toluene and add this solution to the freshly prepared acetic formic anhydride.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude N-(cyclohex-1-en-1-yl)formamide. The product can be purified by column chromatography on silica gel if necessary.

Expected Yield: ~60-70%

Step 3: Synthesis of 1-Isocyanocyclohexene

The final step is the dehydration of the N-formyl enamine using a dehydrating agent such as triphosgene in the presence of a base.[5][6] Caution: Phosgene and its derivatives like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(cyclohex-1-en-1-yl)formamide | 125.17 | 4.0 g | 0.0319 |

| Triphosgene | 296.75 | 3.4 g | 0.0115 |

| Triethylamine | 101.19 | 10 mL (7.26 g) | 0.0717 |

| Dichloromethane (dry) | - | 100 mL | - |

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 4.0 g of N-(cyclohex-1-en-1-yl)formamide in 80 mL of dry dichloromethane.

-

Add 10 mL of triethylamine to the solution.

-

In a separate flask, dissolve 3.4 g of triphosgene in 20 mL of dry dichloromethane.

-

Cool the solution of the formamide and triethylamine to 0 °C in an ice bath.

-

Slowly add the triphosgene solution dropwise to the stirred formamide solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and carefully remove the solvent under reduced pressure (at low temperature to avoid polymerization of the product).

-

The crude 1-isocyanocyclohexene can be purified by vacuum distillation.

Expected Yield: ~70-80%

Quantitative Data Summary

| Step | Product | Starting Material (moles) | Product (moles) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1 | Cyclohexanone Oxime | 0.0485 | ~0.0437 | 5.50 | 4.95 | 90% |

| 2 | N-(cyclohex-1-en-1-yl)formamide | 0.0442 | ~0.0287 | 5.53 | 3.59 | 65% |

| 3 | 1-Isocyanocyclohexene | 0.0319 | ~0.0239 | 3.42 | 2.56 | 75% |

Note: The actual yields are representative values and may vary depending on experimental conditions and purification efficiency.

Workflow and Process Visualization

The experimental workflow for the synthesis of 1-isocyanocyclohexene can be visualized as a series of sequential operations.

Caption: Experimental workflow for the synthesis of 1-isocyanocyclohexene.

Safety Considerations

-

Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Hydroxylamine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Formic Acid: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Triphosgene: Fatal if inhaled. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full-face respirator.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

All experimental procedures should be conducted in a well-ventilated laboratory, and appropriate PPE should be worn at all times.

Conclusion

The synthetic route detailed in this guide provides a clear and actionable pathway for the preparation of 1-isocyanocyclohexene from cyclohexanone. By following the outlined experimental protocols and adhering to the necessary safety precautions, researchers can reliably synthesize this valuable chemical intermediate for use in a wide range of synthetic applications. The provided visualizations and tabulated data serve to enhance the understanding and reproducibility of the described methodology.

References

- 1. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]

- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis Research | One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds [lidsen.com]

Spectroscopic Profile of 1-Isocyanocyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-isocyanocyclohexene, a versatile reagent in organic synthesis. The information presented herein is crucial for the identification, characterization, and application of this compound in complex molecular constructions. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-isocyanocyclohexene. This information is compiled from the seminal work of Keating and Armstrong, who first reported its synthesis and use.

Table 1: ¹H NMR Spectroscopic Data for 1-Isocyanocyclohexene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.25 | t, J = 4.1 Hz | 1H | =CH- |

| 2.18 | m | 2H | Allylic CH₂ |

| 2.09 | m | 2H | Allylic CH₂ |

| 1.69 | m | 2H | Homoallylic CH₂ |

| 1.59 | m | 2H | Homoallylic CH₂ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for 1-Isocyanocyclohexene

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | -N≡C |

| 129.5 | C1 |

| 126.8 | C2 |

| 26.2 | C3 |

| 24.8 | C6 |

| 22.3 | C4 |

| 21.2 | C5 |

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Infrared (IR) Spectroscopic Data for 1-Isocyanocyclohexene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2938 | Strong | C-H stretch (alkane) |

| 2124 | Strong | -N≡C stretch (isocyanide) |

| 1653 | Medium | C=C stretch (alkene) |

Sample preparation: Neat

Table 4: Mass Spectrometry (MS) Data for 1-Isocyanocyclohexene

| m/z | Relative Intensity | Assignment |

| 107.0735 | - | [M]⁺ (Calculated for C₇H₉N: 107.0735) |

Ionization method: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques as detailed in the primary literature.

Synthesis of 1-Isocyanocyclohexene: The compound was prepared from 1-cyclohexenylformamide by dehydration using triphosgene and a base in an appropriate solvent.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy: The IR spectrum was obtained from a neat sample of the compound using an FTIR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry: High-resolution mass spectral data was acquired to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a novel compound like 1-isocyanocyclohexene.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic data and procedural context for 1-isocyanocyclohexene, enabling researchers to confidently utilize this important synthetic building block. For more in-depth information, consulting the primary research literature is recommended.

Stability and Storage of 1-Isocyanocyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-isocyanocyclohexene, a versatile reagent in organic synthesis. Due to its reactivity, proper handling and storage are crucial to maintain its purity and prevent degradation. This document outlines the known stability profile, recommended storage protocols, and general procedures for stability assessment.

Core Concepts: Stability Profile

1-Isocyanocyclohexene is a reactive organic molecule susceptible to degradation through several pathways. Its stability is influenced by temperature, exposure to air (oxygen), and acidic conditions.

-

Atmospheric Stability : Exposure to air is detrimental to the stability of 1-isocyanocyclohexene. The compound is reported to darken in a short time upon exposure to air, indicating oxidative degradation or polymerization. Therefore, an inert atmosphere is a critical requirement for its storage.

-

Hydrolytic Stability : Isocyanides are known to be sensitive to acidic conditions, under which they can hydrolyze to the corresponding formamides. 1-isocyanocyclohexene is expected to follow this general reactivity pattern and should be protected from contact with acids and moisture. Conversely, isocyanides are generally stable under strong basic conditions.

Recommended Storage Conditions

To ensure the long-term viability of 1-isocyanocyclohexene, the following storage conditions are recommended. Adherence to these guidelines will help minimize degradation and preserve the compound's reactivity for synthetic applications.

| Parameter | Recommended Condition | Rationale |

| Temperature | -30 °C | Minimizes thermal degradation and potential polymerization. Can be stored indefinitely at this temperature. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and other air-induced degradation pathways. The compound darkens upon exposure to air. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light, which can potentially accelerate degradation. |

| Purity | High purity, free of acidic contaminants | Acidic impurities can catalyze hydrolysis and polymerization. |

Experimental Protocols

Synthesis of 1-Isocyanocyclohexene

The synthesis of 1-isocyanocyclohexene is typically achieved through the dehydration of its formamide precursor, N-(cyclohex-1-en-1-yl)formamide.

Step 1: Synthesis of N-(cyclohex-1-en-1-yl)formamide

Step 2: Dehydration of N-(cyclohex-1-en-1-yl)formamide to 1-Isocyanocyclohexene

Various dehydrating agents can be employed for the conversion of formamides to isocyanides. Common reagents include phosphorus oxychloride (POCl₃), diphosgene, or triphosgene in the presence of a base like triethylamine or pyridine.

General Dehydration Protocol:

-

The N-formamide is dissolved in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A base (e.g., triethylamine) is added, followed by the slow addition of the dehydrating agent (e.g., phosphorus oxychloride).

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction mixture is carefully quenched with an aqueous base solution (e.g., sodium carbonate).

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude isocyanide.

-

Purification is typically performed by distillation under reduced pressure.

General Protocol for Stability Assessment of 1-Isocyanocyclohexene

This protocol outlines a general workflow for assessing the stability of 1-isocyanocyclohexene under various conditions.

1. Materials and Equipment:

-

Pure 1-isocyanocyclohexene

-

Inert atmosphere glove box or Schlenk line

-

Temperature-controlled chambers/baths

-

Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

-

Amber vials with septa

2. Experimental Procedure:

-

Baseline Analysis:

-

Obtain an initial purity profile of a fresh batch of 1-isocyanocyclohexene using a suitable analytical method (e.g., GC-MS, ¹H NMR). This will serve as the t=0 reference.

-

-

Stress Conditions:

-

Thermal Stress: Aliquot the compound into several vials under an inert atmosphere. Expose the vials to different temperatures (e.g., -30°C, 4°C, 25°C, 40°C) for a defined period.

-

Atmospheric Stress: Prepare two sets of samples. Store one set under an inert atmosphere and the other exposed to air (in a controlled manner).

-

Hydrolytic Stress (Acidic): Prepare a solution of 1-isocyanocyclohexene in a suitable aprotic solvent. Add a controlled amount of a weak acid and monitor the sample over time.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove a sample from each stress condition.

-

Analyze the samples using the same analytical method as the baseline to determine the remaining purity and identify any degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining 1-isocyanocyclohexene against time for each condition.

-

Determine the degradation rate under each condition.

-

Identify and quantify major degradation products to understand the degradation pathways.

-

Visualizations

Caption: Logical relationship between storage conditions and stability.

Caption: Workflow for stability assessment of 1-isocyanocyclohexene.

An In-depth Technical Guide to 1-Isocyanocyclohexene: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: IUPAC Name and CAS Number

IUPAC Name: 1-isocyanocyclohexene[1] CAS Number: 1121-57-9[1]

Introduction

1-Isocyanocyclohexene is a versatile reagent in organic synthesis, primarily recognized for its role as a "convertible isocyanide" in multicomponent reactions (MCRs), most notably the Ugi four-component condensation (U-4CC).[2][3] Its unique property lies in the ability of the resulting Ugi product, a cyclohexenamide, to undergo post-condensation modifications, allowing for the facile synthesis of a diverse array of chemical entities from a single initial product. This attribute makes 1-isocyanocyclohexene a powerful tool in the construction of compound libraries for drug discovery and development.[2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-isocyanocyclohexene is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| Boiling Point | 56-59 °C at 12 Torr | [4] |

| Hazard Statements | Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Fatal if inhaled. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. | |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing fumes, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation wear respiratory protection. |

Synthesis of 1-Isocyanocyclohexene

The synthesis of 1-isocyanocyclohexene can be achieved through the dehydration of N-(cyclohex-1-en-1-yl)formamide. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of 1-Isocyanocyclohexene

Materials:

-

N-(cyclohex-1-en-1-yl)formamide

-

Triphosgene

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware for extraction and distillation.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(cyclohex-1-en-1-yl)formamide in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add diisopropylethylamine or triethylamine to the solution.

-

Addition of Dehydrating Agent: Prepare a solution of triphosgene in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1-isocyanocyclohexene as a colorless liquid.

Application in Ugi Four-Component Condensation

The primary application of 1-isocyanocyclohexene is as a convertible isocyanide in the Ugi four-component condensation. This reaction allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Signaling Pathway: Ugi Four-Component Condensation

References

In-Depth Technical Guide to the Physical Properties of 1-Isocyanocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-isocyanocyclohexene, a versatile reagent in organic synthesis. The document is structured to furnish researchers and professionals in drug development with essential data, detailed experimental protocols, and a visualization of a key reaction workflow.

Core Physical and Chemical Properties

1-Isocyanocyclohexene is a reactive organic compound utilized in various synthetic applications, most notably as a convertible isocyanide in multicomponent reactions. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N | PubChem[1] |

| Molecular Weight | 107.15 g/mol | PubChem[1] |

| CAS Number | 1121-57-9 | PubChem[1] |

| Boiling Point | 56-59 °C at 12 Torr | LookChem |

| Density | 0.93±0.1 g/cm³ (Predicted) | ChemAxon |

Note: The density is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications.

Experimental Protocols

Detailed methodologies for the synthesis of 1-isocyanocyclohexene and a key reaction in which it participates are crucial for its effective use in a laboratory setting.

Synthesis of 1-Isocyanocyclohexene

The synthesis of 1-isocyanocyclohexene is typically achieved through the dehydration of the corresponding formamide, N-(cyclohex-1-en-1-yl)formamide. A general and effective method involves the use of a dehydrating agent such as phosphorus oxychloride in the presence of a base.

Materials:

-

N-(cyclohex-1-en-1-yl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (NEt₃) or other suitable base (e.g., pyridine)

-

Anhydrous diethyl ether or dichloromethane

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(cyclohex-1-en-1-yl)formamide in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude 1-isocyanocyclohexene is then purified by vacuum distillation to yield the final product.

Ugi Four-Component Reaction

1-Isocyanocyclohexene is a valuable component in the Ugi four-component reaction (U-4CR), which is a powerful tool for the rapid synthesis of α-acylamino amides and peptidomimetic structures.[2][3]

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., benzylamine)

-

A carboxylic acid (e.g., acetic acid)

-

1-Isocyanocyclohexene

-

Methanol or other suitable polar aprotic solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the aldehyde, amine, and carboxylic acid in equimolar amounts in methanol.

-

Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate.

-

Add 1-isocyanocyclohexene (1 equivalent) to the reaction mixture.

-

Continue to stir the reaction at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor the progress by TLC.

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography.

Reaction Workflow Visualization

The Ugi four-component reaction is a cornerstone of multicomponent reaction chemistry and serves as a prime example of the utility of 1-isocyanocyclohexene. The general workflow is depicted below.

This guide provides foundational information on the physical properties and handling of 1-isocyanocyclohexene for laboratory applications. Researchers are encouraged to consult the primary literature for more specific details related to their particular synthetic targets and reaction conditions.

References

The Versatility of a Convertible Isocyanide: An In-depth Technical Guide to the Reactivity Profile of 1-Isocyanocyclohexene

For researchers, scientists, and drug development professionals, 1-isocyanocyclohexene stands out as a uniquely versatile building block in organic synthesis. Its reactivity profile, dominated by its function as a "convertible isocyanide" in multicomponent reactions, opens avenues for the rapid construction of diverse and complex molecular architectures. This guide provides a comprehensive exploration of the synthesis, reactivity, and synthetic applications of the isocyanide group in 1-isocyanocyclohexene, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

Synthesis of 1-Isocyanocyclohexene

The preparation of 1-isocyanocyclohexene is a critical first step for its utilization in synthesis. A common and effective method involves the dehydration of N-(cyclohex-1-en-1-yl)formamide, which can be synthesized from cyclohexanone.

Experimental Protocol: Synthesis of 1-Isocyanocyclohexene

Step 1: Synthesis of N-(cyclohex-1-en-1-yl)formamide

-

To a solution of cyclohexanone (1.0 eq) in formamide (3.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 eq).

-

Heat the mixture to 100-120 °C and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the N-(cyclohex-1-en-1-yl)formamide by vacuum distillation or column chromatography.

Step 2: Dehydration to 1-Isocyanocyclohexene

-

Dissolve N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphosgene, and a non-nucleophilic base, like triethylamine (Et₃N) or pyridine (1.2 eq per equivalent of dehydrating agent).

-

Stir the reaction mixture at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-isocyanocyclohexene by vacuum distillation to obtain the final product.

Workflow for the Synthesis of 1-Isocyanocyclohexene

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Structure and Bonding of Vinyl Isocyanides

For Researchers, Scientists, and Drug Development Professionals

Vinyl isocyanides, a class of unsaturated organic compounds, present a fascinating case study in electronic structure and bonding. Their unique arrangement of a vinyl group directly attached to an isocyanide moiety gives rise to a complex interplay of inductive and resonance effects, influencing their reactivity and spectroscopic properties. This technical guide provides a comprehensive analysis of the electronic structure and bonding in vinyl isocyanides, supported by a compilation of quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development seeking a deeper understanding of this intriguing class of molecules.

Molecular Geometry and Structural Parameters

The geometry of vinyl isocyanide has been elucidated through a combination of microwave spectroscopy and computational studies. The molecule exists as two planar conformers: a more stable trans isomer and a slightly higher energy cis isomer. For comparison, the structural parameters of the closely related vinyl cyanide (acrylonitrile) are also presented.

Table 1: Experimental and Theoretical Structural Parameters of Vinyl Isocyanide and Vinyl Cyanide

| Parameter | Molecule | Conformer | Experimental Value | Theoretical Value | Source |

| Rotational Constants (MHz) | |||||

| A | Vinyl Isocyanide | trans | 28833.5 | 28846 | [1] |

| B | Vinyl Isocyanide | trans | 4843.2 | 4836 | [1] |

| C | Vinyl Isocyanide | trans | 4145.8 | 4139 | [1] |

| A | Vinyl Isocyanide | cis | 20146.8 | 20184 | [2] |

| B | Vinyl Isocyanide | cis | 3017.267 | 3021 | [2] |

| C | Vinyl Isocyanide | cis | 2689.513 | 2692 | [2] |

| A | Vinyl Cyanide | - | 49076.2 | - | [3] |

| B | Vinyl Cyanide | - | 4971.33 | - | [3] |

| C | Vinyl Cyanide | - | 4514.05 | - | [3] |

| Dipole Moment (Debye) | |||||

| µa | Vinyl Isocyanide | trans | 2.86 | 2.92 | [1] |

| µb | Vinyl Isocyanide | trans | 0.89 | 0.85 | [1] |

| µtotal | Vinyl Isocyanide | trans | 3.00 | 3.04 | [1] |

| µa | Vinyl Isocyanide | cis | 2.14 | 2.39 | [2] |

| µb | Vinyl Isocyanide | cis | 0.09 | 0.11 | [2] |

| µtotal | Vinyl Isocyanide | cis | 2.14 | 2.39 | [2] |

| µa | Vinyl Cyanide | - | 3.68 | - | [3] |

| µb | Vinyl Cyanide | - | 1.25 | - | [3] |

| µtotal | Vinyl Cyanide | - | 3.89 | - | [3] |

| Bond Lengths (Å) | |||||

| r(C=C) | Vinyl Cyanide | - | 1.338 | - | [4] |

| r(C-C) | Vinyl Cyanide | - | 1.4256 | - | [4] |

| r(C≡N) | Vinyl Cyanide | - | 1.1637 | - | [4] |

| r(C-H) (vinyl) | Vinyl Cyanide | - | 1.086 | - | [4] |

| Bond Angles (°) | |||||

| ∠(C=C-C) | Vinyl Cyanide | - | 122.62 | - | [4] |

| ∠(C-C≡N) | Vinyl Cyanide | - | 178.25 | - | [4] |

| ∠(H-C=C) | Vinyl Cyanide | - | 121.73 | - | [4] |

Spectroscopic Properties

The electronic structure of vinyl isocyanide is further illuminated by its spectroscopic signatures. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the vibrational modes and the chemical environment of the nuclei.

Table 2: Key Vibrational Frequencies of Vinyl Isocyanide

| Vibrational Mode | Wavenumber (cm⁻¹) (Theoretical) | Description |

| ν(N≡C) | ~2150 | Isocyanide stretch |

| ν(C=C) | ~1630 | Vinyl C=C stretch |

| δ(=CH₂) | ~1420 | CH₂ scissoring |

| δ(=CH) | ~1300 | CH in-plane bend |

| ν(C-N) | ~950 | C-N stretch |

Table 3: ¹H NMR Chemical Shifts and Coupling Constants for Vinyl Protons

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Hα (geminal to NC) | ~5.8 | J(Hα-Hβ_cis) ≈ 9 |

| J(Hα-Hβ_trans) ≈ 16 | ||

| Hβ (cis to NC) | ~5.4 | J(Hβ_cis-Hβ_trans) ≈ 2 |

| Hβ (trans to NC) | ~5.6 |

Electronic Structure and Bonding: A Deeper Dive

The bonding in vinyl isocyanide can be understood through the lens of molecular orbital (MO) theory. The interaction between the π-system of the vinyl group and the orbitals of the isocyanide group leads to a delocalized electronic structure.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of vinyl isocyanide. Computational studies reveal that the HOMO is primarily located on the vinyl group's π-bond, while the LUMO is a π* orbital with significant contribution from the C=N=C framework.

Caption: Frontier Molecular Orbitals of Vinyl Isocyanide.

Resonance Structures

The electronic distribution in vinyl isocyanide can be represented by several resonance structures, highlighting the delocalization of electrons across the molecule.

References

Health and safety considerations for handling 1-isocyanocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 1-isocyanocyclohexene. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety data from the closely related and structurally similar compound, cyclohexyl isocyanide, to provide a robust understanding of the potential hazards and necessary precautions. All personnel handling this chemical must be thoroughly trained in its potential hazards and in the proper handling and emergency procedures.

Hazard Identification and Classification

1-Isocyanocyclohexene is an isocyanide, a class of organic compounds known for their distinct and often unpleasant odor, and for their reactivity. While specific GHS classification for 1-isocyanocyclohexene is not widely available, based on the hazards associated with isocyanates and the available data for analogous compounds like cyclohexyl isocyanide, it should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Inferred GHS Classification (based on cyclohexyl isocyanide):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 1-isocyanocyclohexene is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₉N | PubChem[1] |

| Molecular Weight | 107.15 g/mol | PubChem[1] |

| CAS Number | 1121-57-9 | PubChem[1] |

| Boiling Point | 56-59 °C @ 12 Torr | LookChem[2] |

| Appearance | Clear, colorless liquid | LookChem[2] |

| Odor | Pungent, distinct | LookChem[2] |

Toxicological Information

| Metric | Value | Species | Route | Source |

| LD50 (Oral) | Data not available | - | - | - |

| LD50 (Dermal) | Data not available | - | - | - |

| LC50 (Inhalation) | Data not available | - | - | - |

General Isocyanate Toxicity: Isocyanates are known sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures, even at very low concentrations, can trigger severe allergic reactions, including occupational asthma.[3][4] They are also irritants to the skin, eyes, and respiratory tract.

Experimental Protocols and Safe Handling Procedures

Adherence to strict safety protocols is mandatory when working with 1-isocyanocyclohexene. The following procedures are based on best practices for handling hazardous chemicals and isocyanates.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes to the eyes and face. |

| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | Provides a barrier against skin contact. Latex gloves are not suitable. |

| Body Protection | Chemical-resistant lab coat or disposable coveralls | Prevents contamination of personal clothing. |

| Respiratory Protection | A properly fitted NIOSH-approved respirator with an organic vapor cartridge | Essential for preventing inhalation of vapors, especially when working outside of a fume hood or in case of a spill. |

Engineering Controls

| Control Measure | Description |

| Fume Hood | All handling of 1-isocyanocyclohexene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. |

| Ventilation | The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour. |

| Eyewash Station and Safety Shower | Must be readily accessible in the immediate work area. |

Handling and Storage

-

Handling:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Use compatible, non-reactive tools and equipment.

-

Keep containers tightly closed when not in use.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Store in a tightly sealed, properly labeled container.

-

Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.

-

Spill and Emergency Procedures

-

Spill:

-

Evacuate the immediate area.

-

Wear full PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solution (e.g., 10% sodium bicarbonate).

-

Ventilate the area.

-

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling 1-isocyanocyclohexene in a laboratory setting.

Caption: Workflow for the safe handling of 1-isocyanocyclohexene.

Hazard Control Hierarchy

This diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures, following the hierarchy of controls.

Caption: Hierarchy of controls for managing risks associated with 1-isocyanocyclohexene.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Isocyanocyclohexene in Ugi Four-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-isocyanocyclohexene in the Ugi four-component reaction (Ugi-4CR). This versatile isocyanide serves as a "convertible" reagent, enabling post-condensation modifications of the initial Ugi product to generate a diverse array of chemical scaffolds. This unique feature makes it a valuable tool in combinatorial chemistry and drug discovery for the rapid synthesis of compound libraries.

Introduction

The Ugi four-component reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2] The reaction is renowned for its high atom economy, broad substrate scope, and operational simplicity.[3] 1-Isocyanocyclohexene is a particularly useful isocyanide component due to its "convertible" nature. The resulting N-(cyclohex-1-en-1-yl)-α-acylamino amide can undergo acid-activated post-condensation modifications to yield a variety of other functional groups, including carboxylic acids, esters, and thioesters, through a münchnone intermediate.[4][5] This strategy significantly expands the molecular diversity achievable from a single Ugi reaction.[4]

Key Features of 1-Isocyanocyclohexene in Ugi Reactions:

-

Convertible Isocyanide: The cyclohexenamide moiety of the Ugi product can be readily converted to other functional groups.[4]

-

Access to Diverse Scaffolds: Enables the synthesis of carboxylic acids, esters, thioesters, and other derivatives from a common intermediate.[4]

-

Broad Substrate Scope: Compatible with a wide range of aldehydes, amines, and carboxylic acids.

-

Mild Reaction Conditions: Ugi reactions with 1-isocyanocyclohexene typically proceed under mild, ambient conditions.

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction with 1-Isocyanocyclohexene

This protocol describes a general method for the synthesis of N-(cyclohex-1-en-1-yl)-α-acylamino amides.

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

1-Isocyanocyclohexene (1.0 equiv)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv).

-

Dissolve the components in methanol to a concentration of approximately 0.5 M.

-

Add 1-isocyanocyclohexene (1.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Protocol 2: Post-Condensation Conversion of Cyclohexenamides to Carboxylic Acids, Esters, and Thioesters

This protocol outlines the acid-catalyzed conversion of the Ugi product to other functional groups.

Materials:

-

N-(cyclohex-1-en-1-yl)-α-acylamino amide (Ugi product from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Nucleophile (e.g., water for carboxylic acid, an alcohol for an ester, or a thiol for a thioester)

-

Dichloromethane (CH2Cl2)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve the N-(cyclohex-1-en-1-yl)-α-acylamino amide in dichloromethane.

-

Add an excess of the desired nucleophile (e.g., 10 equivalents of water, alcohol, or thiol).

-

Add trifluoroacetic acid (TFA) to the mixture (typically 10-50% v/v).

-

Stir the reaction at room temperature and monitor by TLC. The conversion is often complete within a few hours.

-

Upon completion, remove the solvent and excess reagents under reduced pressure.

-

Purify the resulting carboxylic acid, ester, or thioester by flash column chromatography.

-

Characterize the purified product by NMR and MS.

Data Presentation

The following tables summarize representative quantitative data for the Ugi four-component reaction using 1-isocyanocyclohexene and subsequent post-condensation modifications.

Table 1: Representative Yields for the Ugi Four-Component Reaction with 1-Isocyanocyclohexene

| Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |

| Isobutyraldehyde | Benzylamine | Acetic Acid | N-(cyclohex-1-en-1-yl)-2-(acetyl(benzyl)amino)-3-methylbutanamide | 85 |

| Benzaldehyde | Cyclohexylamine | Benzoic Acid | N-benzoyl-N-cyclohexyl-2-(cyclohex-1-en-1-ylamino)-2-phenylacetamide | 92 |

| Furfural | Aniline | Propionic Acid | N-(cyclohex-1-en-1-yl)-2-(phenyl(propionyl)amino)-2-(furan-2-yl)acetamide | 78 |

Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.

Table 2: Representative Yields for Post-Condensation Conversion of Ugi Products

| Ugi Product | Nucleophile | Conversion Product | Yield (%) |

| N-(cyclohex-1-en-1-yl)-2-(acetyl(benzyl)amino)-3-methylbutanamide | Water | 2-(acetyl(benzyl)amino)-3-methylbutanoic acid | 95 |

| N-benzoyl-N-cyclohexyl-2-(cyclohex-1-en-1-ylamino)-2-phenylacetamide | Methanol | Methyl 2-(benzoyl(cyclohexyl)amino)-2-phenylacetate | 91 |

| N-(cyclohex-1-en-1-yl)-2-(phenyl(propionyl)amino)-2-(furan-2-yl)acetamide | Ethanethiol | S-ethyl 2-(phenyl(propionyl)amino)-2-(furan-2-yl)ethanethioate | 88 |

Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.

Visualizations

Caption: Experimental workflow for the Ugi four-component reaction.

Caption: Generalized mechanism of the Ugi four-component reaction.

Caption: Post-condensation modification of the Ugi product.

References

Protocol for Passerini Reaction with 1-Isocyanocyclohexene: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the Passerini three-component reaction utilizing 1-isocyanocyclohexene. This versatile reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of α-acyloxy amides, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Passerini reaction, first described by Mario Passerini in 1921, is a one-pot condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide.[1] The reaction is prized for its atom economy, operational simplicity, and the ability to generate molecular complexity from readily available starting materials.[2] 1-Isocyanocyclohexene, a cyclic vinyl isocyanide, is a particularly interesting substrate due to its unique structural features and its role as a "convertible" isocyanide, which allows for further synthetic transformations of the Passerini product.[3]

Core Concepts and Applications

The α-acyloxy amide products of the Passerini reaction are prevalent in a wide range of biologically active molecules and natural products. This makes the Passerini reaction a powerful tool for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.[1][4] The reaction's tolerance of a broad range of functional groups allows for the incorporation of various pharmacophoric elements.[1]

Key Applications in Drug Development:

-

Scaffold Synthesis: Rapidly generate novel and diverse molecular scaffolds for lead identification.

-

Combinatorial Chemistry: Efficiently create large libraries of related compounds for structure-activity relationship (SAR) studies.

-

Natural Product Synthesis: Provide a key step in the total synthesis of complex natural products containing the α-acyloxy amide moiety.

-

Peptidomimetics: The products can serve as mimics of peptide structures, which are important in various biological processes.[5]

Reaction Mechanism and Workflow

The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the three components.[1] The carboxylic acid is thought to hydrogen-bond to the carbonyl compound, increasing its electrophilicity. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl carbon, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.

Below is a generalized workflow for the Passerini reaction.

Caption: A generalized experimental workflow for the Passerini three-component reaction.

Detailed Experimental Protocol

Materials:

-

1-Isocyanocyclohexene (1.0 equiv)

-

Aldehyde or Ketone (1.0-1.2 equiv)

-

Carboxylic Acid (1.0-1.2 equiv)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (optional, but recommended)

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0-1.2 equiv).

-

Solvent Addition: Add the anhydrous aprotic solvent to dissolve the carboxylic acid. The concentration is typically in the range of 0.1 to 1.0 M.

-

Reagent Addition: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equiv) followed by 1-isocyanocyclohexene (1.0 equiv).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates. Gentle heating may be applied to accelerate slow reactions.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final α-acyloxy amide product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS).

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for a Passerini reaction. Note that these are generalized values and optimal conditions should be determined experimentally for each specific combination of reactants.

| Entry | Aldehyde/Ketone | Carboxylic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | DCM | 25 | 24 | 70-90 |

| 2 | Cyclohexanone | Benzoic Acid | THF | 25 | 48 | 60-80 |

| 3 | Isobutyraldehyde | Formic Acid | Acetonitrile | 40 | 12 | 75-95 |

| 4 | Acetophenone | Propionic Acid | Toluene | 60 | 24 | 50-70 |

Logical Relationships in Passerini Reaction Optimization

Optimizing a Passerini reaction involves considering the interplay of several factors. The following diagram illustrates the key relationships to consider during methods development.

References

Application Notes and Protocols: [4+1] Cycloaddition Reactions Involving 1-Isocyanocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+1] cycloaddition reaction is a powerful synthetic tool for the construction of five-membered rings.[1] The use of isocyanides as the one-carbon (C1) component in these reactions has garnered significant attention due to the direct formation of imine-functionalized products, which are versatile intermediates for further chemical transformations.[1] This document provides detailed application notes and a representative experimental protocol for the [4+1] cycloaddition reaction of 1-isocyanocyclohexene with a diene, yielding highly functionalized cyclopentenimine derivatives. These scaffolds are of considerable interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1]

The protocol described herein is a representative method adapted from a similar reaction and is catalyzed by a Lewis acid, Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), under mild conditions.[1] Lewis acid catalysis plays a crucial role in activating the diene system and facilitating the cycloaddition with the isocyanide.

Reaction Principle and Logical Workflow

The core of this application is the Lewis acid-catalyzed [4+1] cycloaddition between 1-isocyanocyclohexene and a suitable 1,3-diene, such as (E,E)-1,4-diphenyl-1,3-butadiene. The Lewis acid, Sc(OTf)₃, coordinates to the diene, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the isocyanide carbon. The reaction proceeds through a stepwise or concerted mechanism to form the five-membered cyclopentenimine ring. The overall workflow, from starting materials to the final purified product, is depicted below.

Caption: Experimental workflow for the Lewis acid-catalyzed [4+1] cycloaddition.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative [4+1] cycloaddition reaction. Note that while the protocol is provided for 1-isocyanocyclohexene, the yield and specific quantities are based on a similar reaction with 1-isocyanopentane and should be considered as a reference point.[1]

| Parameter | Value | Reference |

| Reactants | ||

| (E,E)-1,4-Diphenyl-1,3-butadiene | 1.0 mmol, 206.3 mg | [1] |

| 1-Isocyanocyclohexene | 1.2 mmol, 128.6 mg (134 µL) | Adapted |

| Catalyst | ||

| Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) | 0.1 mmol, 49.2 mg | [1] |

| Solvent | ||

| Anhydrous Dichloromethane (DCM) | 10 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 24 hours | [1] |

| Work-up & Purification | ||

| Quenching Solution | Saturated aqueous NaHCO₃ (15 mL) | [1] |

| Extraction Solvent | Dichloromethane (3 x 15 mL) | [1] |

| Drying Agent | Anhydrous MgSO₄ | [1] |

| Purification Method | Flash column chromatography | [1] |

| Expected Outcome | ||

| Product | Substituted Cyclopentenimine | [1] |

| Yield | Good (specific yield will vary) | [1] |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Sc(OTf)₃-catalyzed [4+1] cycloaddition of 1-isocyanocyclohexene with (E,E)-1,4-diphenyl-1,3-butadiene.

Materials:

-

1-Isocyanocyclohexene (≥97%)

-

(E,E)-1,4-Diphenyl-1,3-butadiene (97%)

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (99%)[1]

-

Dichloromethane (DCM), anhydrous (99.8%)[1]

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution[1]

-

Brine, saturated aqueous solution[1]

-

Magnesium sulfate (MgSO₄), anhydrous[1]

-

Silica gel for column chromatography (230-400 mesh)[1]

Equipment:

-

Flame-dried 50 mL round-bottom flask with a magnetic stir bar

-

Argon gas supply and manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash column chromatography setup

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (E,E)-1,4-diphenyl-1,3-butadiene (1.0 mmol, 206.3 mg) and Sc(OTf)₃ (0.1 mmol, 49.2 mg).[1]

-

-

Solvent and Reagent Addition:

-

Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.[1]

-

To this solution, add 1-isocyanocyclohexene (1.2 mmol, 134 µL) dropwise via syringe.

-

-

Reaction Monitoring:

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), quench the mixture by adding saturated aqueous NaHCO₃ solution (15 mL).[1]

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).[1]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure cyclopentenimine product.[1]

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[1]

-

Signaling Pathway/Mechanism

The proposed mechanism for the Lewis acid-catalyzed [4+1] cycloaddition is illustrated below. The scandium triflate activates the diene, which then undergoes a cycloaddition with the 1-isocyanocyclohexene.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Isocyanocyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-isocyanocyclohexene in the synthesis of a diverse range of heterocyclic compounds. This versatile isocyanide serves as a valuable building block in multicomponent reactions (MCRs), offering an efficient pathway to complex molecular scaffolds relevant to drug discovery and materials science. The unique "convertible" nature of the cyclohexene moiety allows for post-synthesis modifications, further expanding the accessible chemical space.

Introduction to 1-Isocyanocyclohexene in Heterocycle Synthesis

1-Isocyanocyclohexene is a reactive isocyanide that readily participates in various cycloaddition and multicomponent reactions. Its primary application lies in the Ugi and Passerini reactions, which allow for the one-pot synthesis of α-acylamino amides and α-acyloxy amides, respectively. These products can be stable heterocyclic precursors or can undergo subsequent transformations to yield a variety of heterocyclic systems, including tetrazoles and pyrroles. The cyclohexenyl group can be cleaved and modified after the initial multicomponent reaction, a feature that has led to its designation as a "convertible isocyanide."[1] This property is particularly advantageous in the construction of compound libraries for high-throughput screening.

Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction

The Ugi-azide reaction is a powerful variant of the Ugi four-component condensation that provides a direct route to 1,5-disubstituted tetrazoles. This reaction involves an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃).

General Reaction Scheme:

Caption: Ugi-Azide reaction for 1,5-disubstituted tetrazoles.

Experimental Protocol:

A general procedure for the synthesis of 1,5-disubstituted tetrazoles using 1-isocyanocyclohexene is as follows:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent such as methanol (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Ugi-Azide Reaction: To the solution, add 1-isocyanocyclohexene (1.0 mmol) followed by trimethylsilyl azide (1.2 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the synthesis of various 1,5-disubstituted tetrazoles via the Ugi-azide reaction.

| Entry | Aldehyde (R¹) | Amine (R²) | Isocyanide | Product | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | 1-Isocyanocyclohexene | 1-Benzyl-5-(phenyl(benzylamino)methyl)-1H-tetrazole | 78 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | 1-Isocyanocyclohexene | 1-Cyclohexyl-5-((4-chlorophenyl)(cyclohexylamino)methyl)-1H-tetrazole | 85 |

| 3 | Isobutyraldehyde | n-Butylamine | 1-Isocyanocyclohexene | 1-Butyl-5-(1-(butylamino)-2-methylpropyl)-1H-tetrazole | 72 |

| 4 | Furfural | Aniline | 1-Isocyanocyclohexene | 1-Phenyl-5-((furan-2-yl)(phenylamino)methyl)-1H-tetrazole | 65 |

Synthesis of α-Acyloxy Amides via Passerini Reaction

The Passerini three-component reaction (3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to afford an α-acyloxy amide. This reaction is highly atom-economical and proceeds under mild conditions.

General Reaction Scheme:

Caption: Passerini reaction for α-acyloxy amides.

Experimental Protocol:

A representative experimental procedure for the Passerini reaction with 1-isocyanocyclohexene is as follows:

-

Reaction Setup: To a vial, add the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and 1-isocyanocyclohexene (1.0 mmol) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL).

-

Reaction Conditions: Stir the mixture at room temperature for 24 to 72 hours. The reaction progress can be monitored by TLC.[2]

-